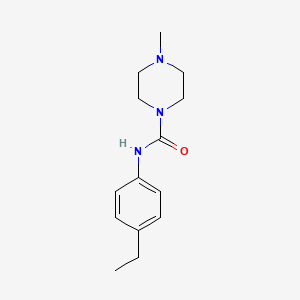

N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

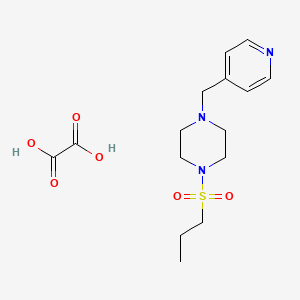

N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound that falls under the class of piperazine derivatives. These compounds have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide derivatives typically involves the reaction of appropriate piperazine and phenyl fragments. For example, Hussain et al. (2016) synthesized a series of benzamides, which are structurally similar, indicating a general approach that could be applied to our target compound (Hussain et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using techniques like IR, 1H-NMR, and EI-MS, as done by Hussain et al. (2016) for their derivatives. These methods provide detailed insights into the molecular framework and functional groups present (Hussain et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Antiallergy Activity : A study by Walsh et al. (1990) focused on synthesizing derivatives of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, evaluating them for antiallergy activities. They discovered certain derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, a model for detecting compounds with antiallergic activity (Walsh et al., 1990).

Antimicrobial Activities : Bektaş et al. (2010) synthesized novel derivatives of the compound, including 1,2,4-Triazole derivatives, and screened them for antimicrobial activities. Some derivatives were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2010).

Neuropharmacology

Neurokinin-1 Receptor Antagonism : Miraglia et al. (2010) investigated Casopitant, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for its properties as a neurokinin-1 receptor antagonist. It was evaluated for potential in treating chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting, showing rapid absorption and metabolism in animals and humans (Miraglia et al., 2010).

5-HT1A Receptor Antagonist : The compound WAY-100635, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, was studied by Craven et al. (1994) as a potent and selective 5-HT1A receptor antagonist, particularly in the guinea pig dorsal raphe nucleus (Craven et al., 1994).

Imaging Applications in Medicine

- PET Imaging of Serotonin 1A Receptors : Choi et al. (2015) conducted research on 18F-Mefway, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for positron emission tomography (PET) imaging of serotonin 1A receptors in humans. The study compared it to another compound, 18F-FCWAY, for quantifying 5-HT1A receptors (Choi et al., 2015).

Alzheimer's Disease Research

- Serotonin 1A Receptors in Alzheimer's Disease : Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe, a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, for studying receptor densities in Alzheimer's disease patients. The research provided insights into the role of 5-HT(1A) receptors in the progression of Alzheimer’s Disease (Kepe et al., 2006).

Insecticide Development

- Insecticide Research : Cai et al. (2010) explored the use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a derivative of N-(4-ethylphenyl)-4-methyl-1-piperazinecarboxamide, as a lead compound for new insecticides. They synthesized a series of derivatives and found that some compounds displayed growth-inhibiting or larvicidal activities against armyworm (Cai et al., 2010).

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-12-4-6-13(7-5-12)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWISSMXJOPHENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-4-methylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)